molecular formula C10H12F3N3 B15218061 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine

Katalognummer: B15218061
Molekulargewicht: 231.22 g/mol
InChI-Schlüssel: KZDHZTBRNIUFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Analyse Chemischer Reaktionen

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is used in the study of biological systems, often as a ligand in binding studies.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Pyridyl)piperazine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)pyrazole: While it contains a trifluoromethyl group, its structure and reactivity differ significantly from this compound.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: . The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and piperazine moiety, which imparts distinct properties and applications.

Eigenschaften

Molekularformel

C10H12F3N3

Molekulargewicht

231.22 g/mol

IUPAC-Name

1-[3-(trifluoromethyl)pyridin-4-yl]piperazine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2

InChI-Schlüssel

KZDHZTBRNIUFSI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.